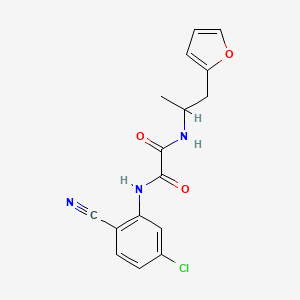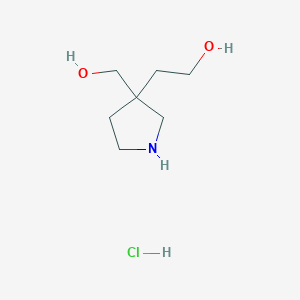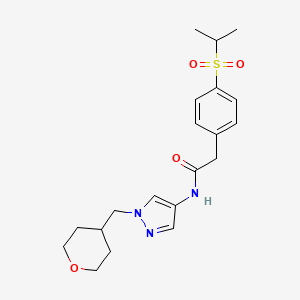![molecular formula C6H2Cl2N2O2S2 B2811343 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1955520-07-6](/img/structure/B2811343.png)
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1955520-07-6 . It has a molecular weight of 269.13 and its IUPAC name is 2-chlorothieno [3,2-d]pyrimidine-6-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3 (10-6)1-5 (13-4)14 (8,11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
Researchers have developed practical, robust, and scalable synthesis methods for related chlorothienopyrimidine compounds, demonstrating the versatility of these compounds in chemical synthesis. For instance, Bugge et al. (2014) reported an improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing the adaptability of chlorothienopyrimidines in heterocyclic compound synthesis (Bugge et al., 2014).
Chemical Stability and Reactivity
The chemical stability and reactivity of sulfonyl chlorides derived from thienopyrimidines have been a subject of study, highlighting the challenges and opportunities in working with these reactive intermediates. Bahrami et al. (2010) discussed the practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives, emphasizing the instability of heterocyclic sulfonyl chlorides at room temperature and their rapid decomposition, which is critical for understanding the handling and application of these compounds in synthesis (Bahrami et al., 2010).
Chemoselective Reactions
The chemoselectivity of chlorothienopyrimidines in reactions with amines was explored by Baiazitov et al. (2013), who described SNAr reactions of related electrophiles, providing insights into the selective displacement of chloride and sulfone groups. This research is significant for the development of targeted synthetic pathways in medicinal chemistry and the design of new compounds (Baiazitov et al., 2013).
Novel Synthetic Strategies
Innovative synthetic strategies for chlorothienopyrimidines have been developed, such as the work by Cai Dejiao (2011), who described a new synthetic route to 4-chlorothieno[3,2-d]pyrimidine. This method avoids the use of excess toxic reagents, highlighting the advancements in the synthesis of these compounds with potential applications in drug discovery and development (Cai Dejiao, 2011).
Anticancer Activity
Recent studies have focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives for their potential anticancer activity. Huang et al. (2020) synthesized a compound featuring 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety and evaluated its antiproliferative activity, demonstrating promising anticancer activity against various cancer cell lines. This highlights the therapeutic potential of chlorothienopyrimidines in oncology (Huang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHOBDIJCWMNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)



![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)


